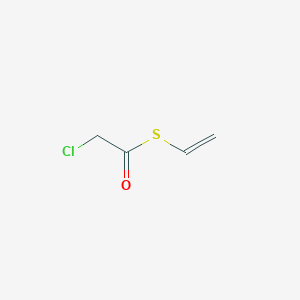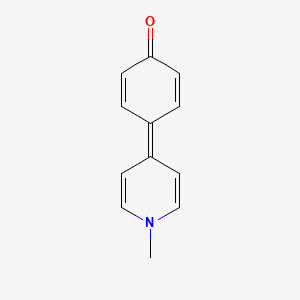
4-(1-Methylpyridin-4(1H)-ylidene)cyclohexa-2,5-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Methylpyridin-4(1H)-ylidene)cyclohexa-2,5-dien-1-one is an organic compound that features a pyridine ring fused with a cyclohexadienone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methylpyridin-4(1H)-ylidene)cyclohexa-2,5-dien-1-one typically involves the condensation of a pyridine derivative with a cyclohexadienone precursor. Common reagents might include methylating agents and catalysts to facilitate the formation of the ylidene linkage.
Industrial Production Methods
Industrial production methods would likely involve scalable synthetic routes that ensure high yield and purity. This might include optimized reaction conditions such as controlled temperature, pressure, and the use of industrial-grade solvents and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming more complex structures or breaking down into simpler molecules.
Reduction: Reduction reactions could involve the addition of hydrogen or removal of oxygen, altering the compound’s electronic structure.
Substitution: Substitution reactions might involve replacing one functional group with another, modifying the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.
Aplicaciones Científicas De Investigación
4-(1-Methylpyridin-4(1H)-ylidene)cyclohexa-2,5-dien-1-one could have several applications in scientific research:
Chemistry: Studying its reactivity and potential as a building block for more complex molecules.
Biology: Investigating its biological activity and potential as a pharmaceutical agent.
Medicine: Exploring its therapeutic potential for treating various diseases.
Industry: Utilizing its unique properties in materials science and engineering applications.
Mecanismo De Acción
The mechanism of action for this compound would involve its interaction with molecular targets, potentially affecting biological pathways. This could include binding to specific enzymes or receptors, altering their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Pyridine Derivatives: Compounds with similar pyridine structures.
Cyclohexadienone Derivatives: Compounds with similar cyclohexadienone structures.
Uniqueness
4-(1-Methylpyridin-4(1H)-ylidene)cyclohexa-2,5-dien-1-one is unique due to its specific combination of pyridine and cyclohexadienone structures, which may confer distinct chemical and biological properties not found in other compounds.
Propiedades
Número CAS |
143213-08-5 |
|---|---|
Fórmula molecular |
C12H11NO |
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
4-(1-methylpyridin-4-ylidene)cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C12H11NO/c1-13-8-6-11(7-9-13)10-2-4-12(14)5-3-10/h2-9H,1H3 |
Clave InChI |
JXVBLESYBMPMGJ-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC(=C2C=CC(=O)C=C2)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



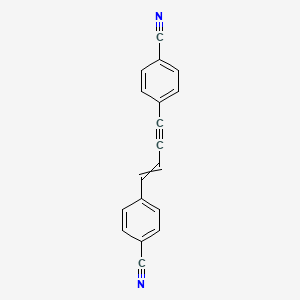
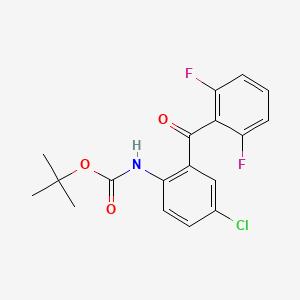
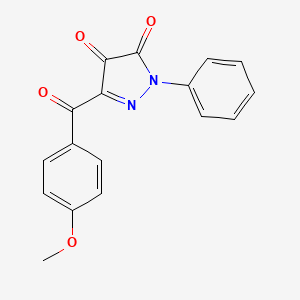
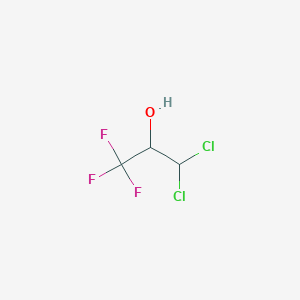
![N-((S)-1-(1H-benzo[d]imidazol-2-yl)-2-(4-((S)-1,1-dioxido-3-oxoisothiazolidin-5-yl)-3-methylphenyl)ethyl)benzenesulfonamide](/img/structure/B12545408.png)

![Benzamide, 3-[5-[(1,3-benzodioxol-5-ylmethyl)amino]-3-pyridinyl]-](/img/structure/B12545440.png)
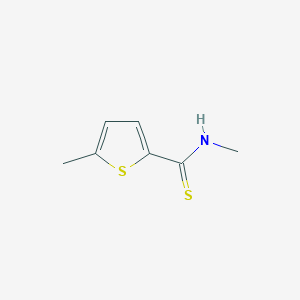
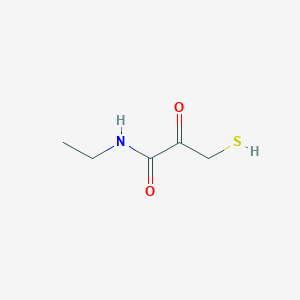
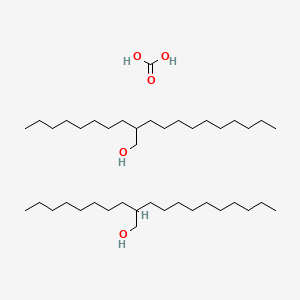
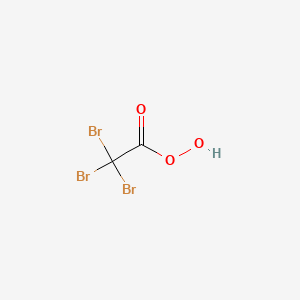
![4-Methoxy-2-{[(triphenylstannyl)oxy]carbonyl}phenol](/img/structure/B12545472.png)
